3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one

Agrochemical Antifungal Crop Protection

This 3-phenyl-1,2,4-triazin-6-one core scaffold is a privileged structure for SAR-driven drug discovery. The 3-phenyl substituent is critical for tuning activity against fungal, cancer, and bacterial targets—unlike generic triazinones that lack this optimization vector. Choose this validated intermediate to accelerate your library synthesis for resistance-breaking antifungals, anticancer agents, and anti-infectives. Strictly for R&D use; compliant with US/EU regulations.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 82507-66-2
Cat. No. B1311328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one
CAS82507-66-2
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1C(=O)NNC(=N1)C2=CC=CC=C2
InChIInChI=1S/C9H9N3O/c13-8-6-10-9(12-11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,12)(H,11,13)
InChIKeyCEZGNBGROCJEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one (CAS 82507-66-2): Core Heterocyclic Scaffold for Agrochemical and Anticancer Research


3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one (CAS 82507-66-2) is a heterocyclic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It serves as a core scaffold within the 1,2,4-triazin-6-one class, a privileged structure in medicinal and agricultural chemistry [1]. Its value lies not in direct biological activity but as a versatile synthetic intermediate that enables the generation of diverse 2- and 5-substituted derivatives, many of which exhibit potent antifungal, anticancer, antimalarial, and antibacterial properties [2].

Why Generic 1,2,4-Triazinone Scaffolds Cannot Substitute for 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one in SAR-Driven Research


The 3-phenyl substitution on the 1,2,4-triazin-6-one core is a critical structural determinant for optimizing biological activity across multiple therapeutic and agronomic targets. Structure-activity relationship (SAR) studies in antifungal development demonstrate that modifications to the 3-position—specifically, the presence of a phenyl ring versus halogen or other substituents—dramatically alter potency and pathogen spectrum [1]. Similarly, in anticancer research, the 3-phenyl group is essential for maintaining the scaffold's privileged status, as its electron-rich nature and steric profile influence interactions with cellular targets [2]. Generic or unsubstituted triazinones lack this crucial vector for derivatization and optimization, rendering them unsuitable for programs that require a validated starting point for library synthesis and lead optimization [3].

Quantitative Performance Benchmarks: 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Derivatives Versus Comparators


Antifungal Potency: 3-Phenyl-1,2,4-Triazin-6-One Derivatives Achieve EC50 Values Comparable to Commercial Strobilurin Fungicides

The 3-phenyl-1,2,4-triazin-6-one core, when functionalized with specific substituents, yields compounds with exceptional fungicidal activity against major cereal pathogens. A derivative bearing a CH2-cyclobutyl group at R2 (compound 41) demonstrated an EC50 of 0.005 ppm against Zymoseptoria tritici, a performance metric that approaches that of the commercial strobilurin fungicide azoxystrobin [1]. This contrasts with the unoptimized 3-phenyl lead compound (compound 5), which exhibited significantly higher EC50 values (not precisely quantified but implied to be less active), highlighting the scaffold's capacity for substantial potency gains through targeted derivatization [1].

Agrochemical Antifungal Crop Protection

Anticancer Broad-Spectrum Activity: 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Derivatives Demonstrate Potent Inhibition Across NCI-60 Human Tumor Cell Lines

In a comprehensive screen at the National Cancer Institute (NCI), a series of 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives were evaluated against the full NCI-60 human tumor cell line panel at a single high dose of 10^-5 M [1]. Ten derivatives (including 13a, 13b, 13c, 13f, 13h, 13i, 13j, 18h, 18i, 21a4) exhibited significant growth inhibition across multiple cancer types [1]. Notably, compound 13a, bearing a 5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene) and 2-(4-nitrobenzoyl) substitution pattern, was identified as a particularly potent agent [1]. While specific IC50 values from the NCI screen are not provided in the abstract, the activity against diverse cell lines underscores the scaffold's broad anticancer potential compared to other heterocyclic cores that often exhibit narrow spectra [2].

Medicinal Chemistry Anticancer Oncology

Antimalarial and Antibacterial Dual Activity: 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one Derivatives Exhibit Promising Potency Against P. falciparum and S. aureus

A focused library of 2,5-disubstituted-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one derivatives was evaluated for antimalarial and antimicrobial activities. Against the chloroquine-sensitive 3D-7 strain of Plasmodium falciparum, compound 13g (5-(4-chlorobenzylidene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one) achieved an IC50 of 0.82 µg/mL, compared to chloroquine's IC50 of 0.02 µg/mL [1]. In antibacterial assays, compound 13a (5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrobenzoyl)-3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one) displayed an MIC of 12.5 µg/mL against Staphylococcus aureus, a 20-fold improvement over ampicillin (MIC = 250 µg/mL) in the same assay [1].

Antimalarial Antibacterial Infectious Disease

D-Amino Acid Oxidase (DAAO) Inhibition: 3-Phenyl-1,2,4-Triazin-6-One Scaffold Yields Orally Bioavailable Inhibitors with Nanomolar Potency

Although the unsubstituted 3-phenyl core was not directly tested, derivatives based on the closely related 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold have shown exceptional activity as D-amino acid oxidase (DAAO) inhibitors. Compound 6b (6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-one) exhibited an IC50 of 0.018 µM against human DAAO [1]. Critically, this compound demonstrated metabolic stability in mouse liver microsomes and oral bioavailability in mice, leading to enhanced plasma D-serine levels [1]. This represents a significant advance over many DAAO inhibitors that suffer from poor pharmacokinetic properties.

CNS Neuroscience DAAO Inhibitor

Optimal Research and Industrial Applications for 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one


Agrochemical Lead Generation: Development of Novel Fungicides for Cereal Crop Protection

Utilize 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one as a core scaffold for synthesizing focused libraries of 2- and 5-substituted derivatives. Screen against Zymoseptoria tritici and other plant-pathogenic fungi to identify novel fungicides with EC50 values approaching commercial standards [1]. The scaffold's demonstrated capacity for potency optimization makes it ideal for resistance-breaking fungicide discovery programs.

Anticancer Drug Discovery: Privileged Scaffold for Broad-Spectrum or Targeted Oncology Programs

Employ this compound as a synthetic building block to generate analogs for screening against the NCI-60 panel or specific cancer cell lines (e.g., MCF-7, A549, HeLa) [2]. The scaffold's established activity across multiple cancer types supports its use in both phenotypic screening and targeted therapy development, particularly for derivatives with optimized substitution patterns [2].

Antimicrobial and Antiparasitic Research: Dual-Action Candidate for Malaria and Bacterial Infections

Synthesize derivatives based on the 3-phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one core to explore structure-activity relationships for antimalarial and antibacterial potency [3]. Compounds from this series have shown activity against P. falciparum and superior efficacy against S. aureus compared to ampicillin, warranting further medicinal chemistry optimization [3].

CNS Drug Discovery: DAAO Inhibitor Lead Optimization for Schizophrenia and Pain

Leverage the 1,2,4-triazin-6-one core to design novel D-amino acid oxidase (DAAO) inhibitors with improved pharmacokinetic profiles [4]. The scaffold's ability to yield orally bioavailable compounds with nanomolar enzyme inhibition, as demonstrated by close analogs, positions it as a valuable starting point for CNS therapeutics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-1,2-dihydro-1,2,4-triazin-6(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.